1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) is a cycloaliphatic dicarboxylic acid widely utilized as a structural monomer in the synthesis of advanced polyesters, polyamides, and high-solids polyurethane coatings. Characterized by its non-planar aliphatic ring, 1,3-CHDA provides a unique combination of UV stability, chemical resistance, and thermal durability that bridges the performance gap between rigid aromatic acids and highly flexible linear aliphatic acids [1]. In industrial procurement, it is primarily selected as a functional alternative to isophthalic acid or 1,4-cyclohexanedicarboxylic acid when formulators require liquid-state oligomers, superior solubility in common solvents like methyl ethyl ketone (MEK), and enhanced resin processability without sacrificing the weatherability inherent to cycloaliphatic structures [2].
Substituting 1,3-CHDA with generic alternatives leads to severe processing and performance trade-offs in polymer manufacturing. Aromatic substitutes like isophthalic acid (IPA) yield rigid, high-viscosity resins that require excessive solvent volumes (increasing VOCs) and suffer from poor outdoor UV weatherability[1]. Conversely, highly flexible linear aliphatics like adipic acid (AA) drastically lower the glass transition temperature (Tg), compromising the coating's hardness and thermal stability [1]. Even the closest structural analog, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), is not a drop-in replacement; the high structural symmetry of 1,4-CHDA drives rapid crystallization, resulting in solid-state or hazy oligomers that are difficult to dissolve in standard solvents like MEK at high solids content (e.g., 90 wt%) [2]. 1,3-CHDA breaks this symmetry, ensuring the formation of amorphous, low-viscosity liquid resins essential for modern, compliant high-solids formulations[2].
The structural asymmetry of 1,3-CHDA significantly alters the physical state and solubility of resulting polyester oligomers compared to its 1,4-isomer. Research demonstrates that polyester oligomers synthesized with 1,3-CHDA remain liquid at room temperature and achieve complete, clear solubility in methyl ethyl ketone (MEK) at 90 wt% solids [1]. In stark contrast, 1,4-CHDA-based polyesters are solid at room temperature and appear hazy even when diluted to 90 wt% solids in MEK due to the uniform 1,4-cyclohexane structure facilitating crystallization [1].
| Evidence Dimension | Oligomer Physical State and MEK Solubility (90 wt% solids) |
| Target Compound Data | 1,3-CHDA: Liquid state, clear solution |
| Comparator Or Baseline | 1,4-CHDA: Solid state, hazy/insoluble solution |
| Quantified Difference | Transition from solid/hazy to liquid/clear at 90 wt% solids |
| Conditions | Polyester oligomers diluted in 10% MEK at room temperature |
Enables the formulation of ultra-high-solids, low-VOC polyurethane coatings without premature crystallization or phase separation during storage.
Incorporating 1,3-CHDA into polymer backbones effectively disrupts crystallinity, thereby increasing the flexibility of the cured films. When evaluating polyurethane films, shifting from a pure 1,4-CHDA polyester to a 1:1 blend of 1,4-CHDA and 1,3-CHDA increases the elongation-at-break from 8.3% to 24.2% [1]. Concurrently, the tensile modulus decreases from 569 MPa to 255 MPa, demonstrating a quantifiable shift toward a more flexible, less brittle material [1].
| Evidence Dimension | Elongation-at-break and Tensile Modulus |
| Target Compound Data | 1:1 1,4-CHDA/1,3-CHDA blend: 24.2% elongation, 255 MPa modulus |
| Comparator Or Baseline | Pure 1,4-CHDA: 8.3% elongation, 569 MPa modulus |
| Quantified Difference | ~3x increase in elongation-at-break; 55% reduction in tensile modulus |
| Conditions | Cross-linked polyurethane films tested under standard tensile evaluation |
Critical for coatings applied to flexible substrates or parts requiring impact resistance where pure 1,4-CHDA coatings would prematurely crack.
1,3-CHDA provides an intermediate thermal profile that balances the extreme rigidity of aromatic acids with the excessive softness of linear aliphatics. In cross-linked polyurethane networks, the substitution of isophthalic acid (IPA) with cycloaliphatic diacids lowers the Tg, but pure 1,4-CHDA maintains a relatively high Tg due to its symmetry. Blending 1,3-CHDA into the system yields the lowest Tg within the cyclohexyl diacid series, dropping the thermal transition significantly compared to pure IPA or pure 1,4-CHDA, while remaining higher than linear adipic acid (AA) [1].
| Evidence Dimension | Glass Transition Temperature (Tg) via DMTA/DSC |
| Target Compound Data | 1,3-CHDA systems: Intermediate Tg (lowest in cycloaliphatic series) |
| Comparator Or Baseline | IPA: Highest Tg; Adipic Acid: Lowest Tg; 1,4-CHDA: Higher Tg than 1,3-CHDA |
| Quantified Difference | Provides a tunable mid-range Tg between 17 °C and 65 °C depending on the exact diacid blend |
| Conditions | Polyurethane films evaluated via Differential Scanning Calorimetry (DSC) and DMTA |
Allows formulators to precisely dial in the mechanical flexibility of thermosetting coatings without sacrificing the hardness provided by cycloaliphatic rings.
Due to its ability to form low-viscosity, highly soluble liquid oligomers, 1,3-CHDA is the preferred diacid for formulations requiring 90 wt% or higher solids content, ensuring compliance with strict environmental VOC regulations without compromising sprayability [1].
1,3-CHDA replaces aromatic monomers like isophthalic acid (IPA) in exterior coatings (e.g., aerospace or automotive topcoats) where UV-induced yellowing and degradation must be minimized while maintaining structural integrity and flexibility [2].
In the production of specialty plastics and films, 1,3-CHDA is utilized to disrupt polymer chain packing. Unlike 1,4-CHDA, which promotes crystallinity and haze, 1,3-CHDA ensures the polymer remains amorphous, preserving optical clarity and processability [3].
Irritant